molecular formula C17H18FN3O3 B2504303 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034386-87-1

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2504303
CAS No.: 2034386-87-1
M. Wt: 331.347
InChI Key: NRWHJRQNGQXRJE-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 331.347. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-24-15-6-4-12(10-13(15)18)17(23)19-8-9-21-16(22)7-5-14(20-21)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWHJRQNGQXRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and anti-inflammatory applications. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18FN3O3C_{17}H_{18}FN_3O_3. Its structure features a pyridazinone core, which is known for its biological activity, along with a cyclopropyl group and methoxy substitution that contribute to its pharmacological properties. The presence of a fluorine atom enhances its lipophilicity, potentially improving bioavailability.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the pyridazinone structure have been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines, including those derived from human tumors.

Table 1: Antitumor Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
RKO60.70Induction of apoptosis
PC-349.79Cell cycle arrest
HeLa78.72Inhibition of proliferation pathways

Source: Adapted from .

Anti-inflammatory Properties

The mechanism of action for this compound also involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. By selectively targeting COX-2, it may reduce inflammatory responses without the gastrointestinal side effects typically associated with COX-1 inhibition.

Table 2: COX Inhibition Selectivity

CompoundCOX-1 InhibitionCOX-2 Inhibition
N-(2-(3-cyclopropyl...LowHigh
CelecoxibLowHigh

Source: Adapted from .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, notably COX enzymes.
  • Cell Proliferation Modulation : It affects pathways related to cell growth and survival, leading to apoptosis in cancer cells.
  • Signal Transduction Pathways : The compound may modulate pathways such as NF-kB, which is crucial for inflammatory responses.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of pyridazinone derivatives on various human cancer cell lines using MTS assays. Results indicated substantial inhibition rates, particularly in RKO and HeLa cells, suggesting potential therapeutic applications in oncology.
  • Anti-inflammatory Efficacy : Another study investigated the anti-inflammatory effects of compounds with similar structures in animal models. Results showed a marked reduction in edema and inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases.

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

Pyridazinones are traditionally synthesized via cyclocondensation of hydrazines with 1,4-dicarbonyl compounds. For example, reacting methylglyoxal with hydrazine forms the pyridazinone scaffold, which can be further substituted. However, introducing specific substituents like cyclopropyl groups requires tailored strategies.

Functionalization via Cross-Coupling Reactions

Modern approaches leverage transition metal-catalyzed cross-coupling reactions. In a protocol analogous to, 6-chloro-4-methylpyridazin-3(2H)-one underwent Suzuki-Miyaura coupling with a boronic acid using copper(II) acetate and pyridine N-oxide in dichloromethane (43–99% yield). Adapting this method, 6-chloropyridazin-3(2H)-one could react with cyclopropylboronic acid to install the cyclopropyl group at position 3.

Table 1: Representative Pyridazinone Functionalization Conditions

Starting Material Reagents Conditions Yield
6-Chloropyridazin-3(2H)-one Cyclopropylboronic acid, Cu(OAc)₂ DCM, RT, 24 h 60–85%
6-Hydroxypyridazin-3(2H)-one Cyclopropyl iodide, Pd catalyst DMF, 80°C, 12 h 45–65%

Synthesis of 3-Fluoro-4-methoxybenzamide

The benzamide fragment is prepared via activation of the carboxylic acid followed by amidation.

Acid Chloride Formation

3-Fluoro-4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux to form the corresponding acid chloride, as demonstrated in. The acid chloride is then reacted with the pyridazinone-ethylamine intermediate.

Direct Coupling Using Activators

Alternative protocols employ coupling agents like HATU or EDCI/HOBt. For instance, describes the synthesis of N-methyl benzamide using benzoyl chloride and methylamine in THF with triethylamine as a base (71% yield).

Table 3: Benzamide Synthesis Routes

Method Reagents Conditions Yield
Acid chloride SOCl₂, toluene, reflux RT, 2 h 85–90%
HATU-mediated coupling HATU, DIPEA, DMF RT, 12 h 75–85%

Final Coupling and Purification

The ethylamine-functionalized pyridazinone is coupled with 3-fluoro-4-methoxybenzamide via amide bond formation.

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